ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
Furan derivatives, such as the one you mentioned, are often used in the synthesis of various organic compounds . They can serve as building blocks for the formation of naturally occurring metabolites and various substituted furans used as pharmaceutical agents .
Synthesis Analysis
Furan derivatives can be synthesized from carbohydrate-derived furfurals by chemical catalysis . The process involves the use of organocatalysts and can yield good to excellent isolated yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex, with multiple bonds, aromatic bonds, and ester groups . The exact structure would depend on the specific compound and its synthesis process.Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely. For example, Ethyl 3-(furan-2-yl)propionate has a molecular weight of 168.19, a refractive index of 1.459, a boiling point of 212 °C, and a density of 1.054 g/mL at 25 °C .Scientific Research Applications
Synthesis and Activity Evaluation in Pharmaceuticals
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate and its derivatives have been extensively studied for their potential in pharmaceutical applications. Kumaraswamy et al. (2008) described the synthesis of various pyrazole derivatives, including Ethyl naphtho[2,1-b]furan-2-carboxylate, and evaluated their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008). Ahmed et al. (2019) synthesized new pyrazole derivatives containing 5-phenyl-2-furan, noting their significant fungicidal activity against various fungi, including P. infestans (Ahmed et al., 2019).
Application in Synthesis of Complex Molecules
The synthesis of complex molecules often involves the use of pyrazole derivatives as intermediates or reactants. For example, Machado et al. (2011) reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating their use in creating a variety of compounds with potential biological activities (Machado et al., 2011). Ju (2014) explored the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticides like chlorantraniliprole, showcasing its relevance in agricultural chemistry (Ju, 2014).
Analytical and Spectral Studies
Research has also focused on the analytical and spectral properties of furan and pyrazole derivatives. Patel (2020) investigated the chelating properties of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its metal complexes, emphasizing their potential in materials science and coordination chemistry (Patel, 2020).
Applications in Organic Synthesis
El-Wahab et al. (2011) explored the synthesis of novel naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, which showed promising effects against Gram-positive and negative bacteria and fungi, underlining the role of these compounds in synthetic organic chemistry and drug discovery (El-Wahab et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBXAZEQDJUOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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